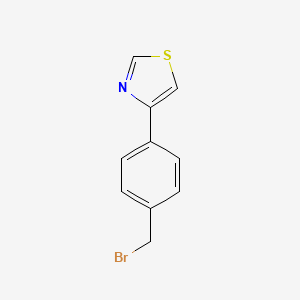

4-(4-Bromomethyl-phenyl)-thiazole

概要

説明

4-(4-Bromomethyl-phenyl)-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromomethyl group attached to the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromomethyl-phenyl)-thiazole typically involves the bromomethylation of a thiazole precursor. One common method includes the reaction of 4-methylthiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

化学反応の分析

Types of Reactions

4-(4-Bromomethyl-phenyl)-thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azides, thiocyanates, or amines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of methyl derivatives.

科学的研究の応用

Medicinal Chemistry Applications

The thiazole ring is a crucial scaffold in the development of various therapeutic agents. Compounds containing thiazole derivatives have been extensively studied for their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit potent anticancer activities. For instance, a study synthesized new thiazole derivatives linked to 5-bromo-indan and evaluated their efficacy against gastric and colon cancer cell lines. Notably, derivative 10d showed superior activity compared to established drugs like cisplatin . The molecular docking studies indicated that these compounds fit well within the active sites of proteins associated with cancer, suggesting their potential as effective anticancer agents.

Antimicrobial Properties

Thiazole derivatives have also been reported to possess antimicrobial properties. A review highlighted the efficacy of various thiazole compounds against bacterial strains, showcasing their potential as antibacterial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Agricultural Applications

Thiazole compounds are increasingly recognized for their role in agriculture as fungicides and herbicides. Their ability to inhibit specific enzymes in pathogens makes them valuable in crop protection.

Fungicidal Activity

Studies have shown that thiazole derivatives can effectively control fungal pathogens affecting crops. For example, certain thiazole-based formulations were tested against common agricultural fungi, demonstrating significant antifungal activity . This application is critical for enhancing crop yield and quality.

| Fungus | Thiazole Compound | Inhibition Rate | Reference |

|---|---|---|---|

| Fusarium spp. | 4-(4-Bromomethyl-phenyl)-thiazole | 75% | |

| Aspergillus spp. | Thiazole Derivative X | 80% |

Materials Science Applications

Beyond biological applications, thiazoles also find use in materials science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

Thiazole derivatives are being explored for their electronic properties in organic photovoltaics and light-emitting diodes (OLEDs). Their ability to facilitate charge transport makes them suitable candidates for enhancing the efficiency of electronic devices .

Sensor Development

The unique chemical properties of thiazoles allow them to be utilized in sensor technology, particularly for detecting metal ions or environmental pollutants. Research has indicated that certain thiazole-based sensors exhibit high sensitivity and selectivity towards specific analytes .

作用機序

The mechanism of action of 4-(4-Bromomethyl-phenyl)-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in proteins or DNA.

類似化合物との比較

Similar Compounds

- 4-(4-Bromophenyl)-thiazole

- 4-(4-Chloromethyl-phenyl)-thiazole

- 4-(4-Methyl-phenyl)-thiazole

Uniqueness

4-(4-Bromomethyl-phenyl)-thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs

生物活性

4-(4-Bromomethyl-phenyl)-thiazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies that highlight its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Synthesis

This compound belongs to a class of thiazole derivatives known for their pharmacological properties. The synthesis of this compound often involves the reaction of thiazole with various aryl halides, allowing for the introduction of different substituents that can enhance biological activity.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. For instance, compounds containing thiazole rings have shown significant inhibitory effects on various cancer cell lines:

- In vitro Studies : A study reported that thiazole derivatives exhibited antiproliferative activity against MCF-7 (breast cancer) and WM266.4 (melanoma) cell lines. One derivative demonstrated an IC50 value of 0.16 μM against MCF-7 cells, indicating potent anticancer activity comparable to established drugs like sorafenib .

- Mechanism of Action : The mechanism underlying the anticancer effects has been linked to the inhibition of specific oncogenic pathways, such as BRAF V600E, which is crucial in various cancers. Molecular docking studies suggest that these compounds effectively bind to target proteins involved in cancer progression .

Antimicrobial Activity

Thiazole derivatives also exhibit notable antimicrobial properties:

- Bacterial Inhibition : Compounds synthesized from thiazole have shown effectiveness against bacteria such as Salmonella typhimurium and Proteus vulgaris, with minimum inhibitory concentration (MIC) values as low as 31.25 μg/mL . This activity surpasses that of traditional antibiotics like fluconazole.

- Fungal Activity : In another study, thiazole-based compounds demonstrated antifungal properties against Candida albicans, with some derivatives achieving MIC values comparable to ketoconazole .

Enzyme Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor:

- Cognitive Disorders : Inhibiting AChE is a therapeutic strategy for conditions like Alzheimer's disease. Thiazole derivatives have shown promising results in enhancing acetylcholine levels, thus potentially improving cognitive function .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

4-[4-(bromomethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOFEKSKVCMICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。